

E3 Ligase Ligand-Linker Conjugate 31: A Technical Guide for PROTAC Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

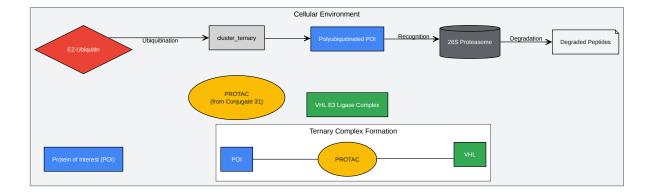
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are comprised of a ligand that binds to a target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The strategic selection of the E3 ligase ligand and the linker is critical for the efficacy of the PROTAC. This technical guide focuses on "E3 ligase Ligand-Linker Conjugate 31," a pre-functionalized chemical tool designed to streamline the synthesis of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase.[3]

E3 ligase Ligand-Linker Conjugate 31 consists of a VHL ligand based on the well-established hydroxyproline scaffold, pre-attached to a linker with a reactive functional group.[3] [4] This allows for the direct conjugation of a ligand for a protein of interest, simplifying the synthetic process and enabling the rapid generation of novel PROTACs.[5] This guide provides an in-depth overview of the synthesis, characterization, and application of PROTACs utilizing this conjugate, complete with quantitative data from analogous systems, detailed experimental protocols, and visualizations of key processes.

Core Concepts and Signaling Pathway



The fundamental mechanism of action for a PROTAC synthesized from **E3 ligase Ligand-Linker Conjugate 31** involves the formation of a ternary complex between the target protein (POI), the PROTAC, and the VHL E3 ligase complex.[3] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.[2] The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.



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PROTAC-mediated protein degradation pathway.

Quantitative Data Presentation

While specific quantitative data for PROTACs synthesized directly with "E3 ligase Ligand-Linker Conjugate 31" is not extensively available in the public domain, the following tables present representative data for well-characterized VHL-based PROTACs targeting the BRD4 protein. This data serves as a valuable benchmark for researchers developing novel degraders.

Table 1: In Vitro Binding Affinities of VHL-based PROTACs



Compound	Target Protein	E3 Ligase	Binding Affinity (Kd) to Target	Binding Affinity (Kd) to VHL	Reference
MZ1	BRD4	VHL	1 nM (SPR), 4 nM (ITC)	29 nM (SPR), 66 nM (ITC)	[6]
Representativ e VHL Ligand	-	VHL	-	29 nM - 171 nM (SPR)	[4]

Table 2: Cellular Degradation Potency of VHL-based PROTACs

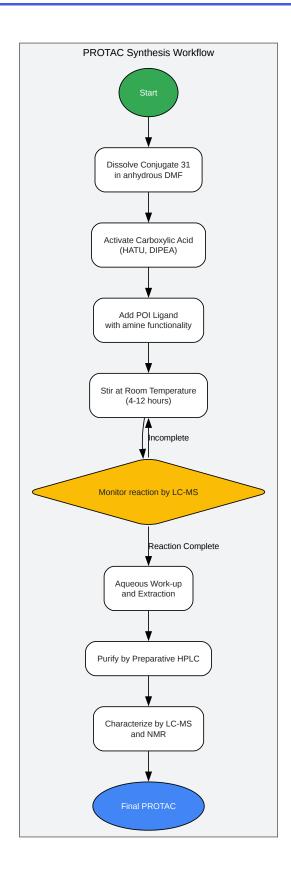
Compound	Target Protein	Cell Line	DC50	Dmax	Reference
MZ1	BRD4	HeLa	~100 nM	>90%	[7]
PROTAC 139	BRD4	PC3	3.3 nM	97%	[4]
PROTAC 139	BRD4	EOL-1	0.87 nM	96%	[4]

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key metrics for PROTAC efficacy. Lower DC50 values indicate higher potency.

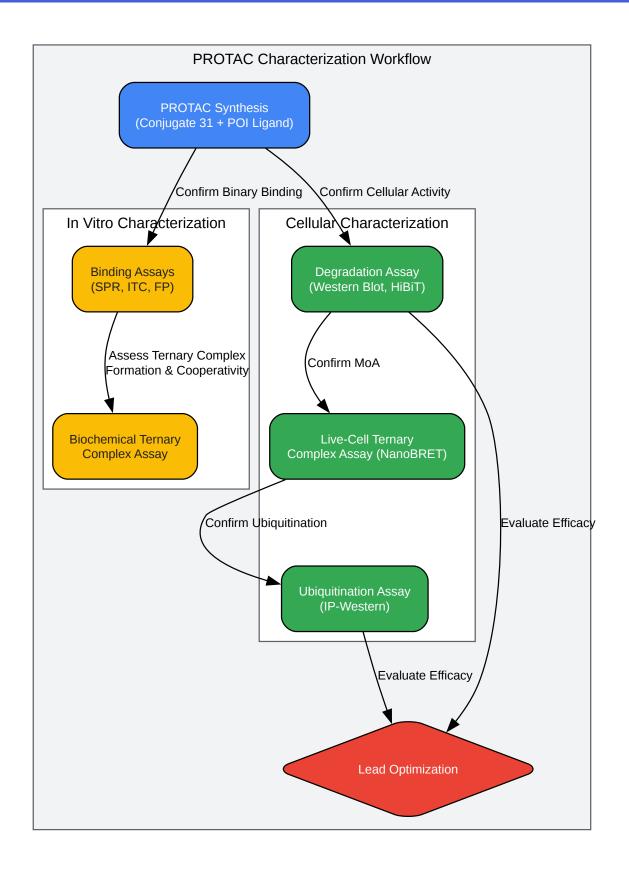
Experimental Protocols PROTAC Synthesis using E3 Ligase Ligand-Linker Conjugate 31

This protocol outlines a general procedure for conjugating a protein of interest (POI) ligand to **E3 ligase Ligand-Linker Conjugate 31**, which is assumed to have a terminal carboxylic acid for amide bond formation.









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